2-(pyridin-3-yloxy)-4-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-pyridin-3-yloxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-5-16-10(6-8)17-9-2-1-4-15-7-9/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSHIWVJWBAIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=NC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yloxy)-4-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with 3-hydroxypyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yloxy)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Biological Activities
Research has indicated that compounds containing the trifluoromethylpyridine moiety exhibit significant biological activities, particularly in the pharmaceutical domain:
- Antagonism in Pain Models : Certain derivatives of 2-(pyridin-3-yloxy)-4-(trifluoromethyl)pyridine have been studied as potential TRPV1 antagonists. These compounds have shown promising analgesic effects in neuropathic pain models, demonstrating efficacy comparable to existing treatments while exhibiting minimal side effects .
- Agrochemical Applications : Compounds like this compound are integral to the development of new agrochemicals that provide enhanced pest control. For instance, derivatives like fluazinam have shown superior fungicidal activity compared to traditional pesticides, owing to their unique chemical structures that enhance their interaction with biological targets .
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of this compound:
- Agrochemical Development : A comprehensive review noted that over 20 agrochemicals incorporating trifluoromethylpyridine derivatives have been developed for crop protection. These compounds are effective against a range of pests and diseases, showcasing their importance in modern agriculture .
- Pharmaceutical Research : In a study focusing on TRPV1 antagonists, specific derivatives were synthesized and evaluated for their analgesic properties. The findings indicated that modifications to the pyridine structure significantly influenced the potency and selectivity of these compounds .
Summary Table of Applications
Mechanism of Action
The mechanism by which 2-(pyridin-3-yloxy)-4-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s trifluoromethyl group can enhance binding affinity and selectivity, while the pyridin-3-yloxy group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related pyridine derivatives, emphasizing substituent effects, physicochemical properties, and biological activities.
Structural and Substituent Comparisons
*Calculated based on standard atomic weights.
Physicochemical Properties
- Melting Points :
- Lipophilicity: The trifluoromethyl group increases logP values by ~1–2 units compared to non-fluorinated analogs, enhancing membrane permeability .
Key Research Findings and Implications
Trifluoromethyl Impact : The -CF₃ group significantly boosts metabolic stability and target affinity, as seen in CYP51 inhibitors and herbicidal intermediates .
Substituent Positioning : 2-position substituents (e.g., pyridin-3-yloxy) improve steric compatibility with enzyme active sites compared to 3- or 4-position groups .
Toxicity Reduction : Fluorine substituents, as in 2,3-difluoro-5-CF₃-pyridine, lower mammalian toxicity while maintaining herbicidal potency .
Biological Activity
2-(Pyridin-3-yloxy)-4-(trifluoromethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted at the 3-position with a pyridyloxy group and at the 4-position with a trifluoromethyl group. This unique structure contributes to its biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Demonstrated efficacy against several bacterial strains.
- Anticancer Activity : Potential in inhibiting cancer cell proliferation.
- Antiviral Properties : Investigated for effectiveness against viral pathogens.
Antimicrobial Activity
A study conducted by Reen et al. showed that pyridine derivatives, including this compound, exhibited promising antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa. The compound's mechanism involves disrupting bacterial cell membrane integrity and inhibiting metabolic pathways critical for bacterial survival .
Table 1: Antimicrobial Efficacy of Pyridine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have assessed the anticancer properties of this compound against various cancer cell lines. The compound demonstrated moderate cytotoxicity against ovarian and breast cancer cells, with IC50 values ranging from 15 to 30 µM. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways .
Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of the compound on ovarian cancer cells. The results indicated a significant reduction in cell viability after treatment with the compound for 48 hours.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
- Receptor Modulation : It can modulate receptor activity, affecting downstream signaling pathways.
- Oxidative Stress Induction : The trifluoromethyl group enhances the compound's ability to generate reactive oxygen species (ROS), contributing to its cytotoxic effects.
Q & A
Q. Critical Factors :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalyst Selection : Palladium complexes with bulky ligands improve coupling yields .
- Temperature Control : Elevated temperatures (80–120°C) are often required for cross-coupling but may promote side reactions .
How can researchers characterize the regioselectivity of substitution reactions in trifluoromethylpyridine derivatives?
Advanced Research Question
Methodological Answer:
Regioselectivity is influenced by electronic and steric effects of the trifluoromethyl (CF₃) group. Key strategies include:
- Computational Modeling : DFT calculations to predict reactive sites based on electron density maps (CF₃ is strongly electron-withdrawing, directing substitutions to meta/para positions) .
- Isotopic Labeling : Using deuterated reagents to track substitution patterns via NMR .
- Competitive Experiments : Comparing reaction outcomes between mono- and di-substituted pyridines to identify preferential sites .
Example :
In 4-fluoro-2-iodo-3-(trifluoromethyl)pyridine, the CF₃ group at position 3 directs nucleophilic substitution to position 2 due to reduced steric hindrance .
What analytical techniques are most effective for confirming the structure of this compound, especially in distinguishing between isomeric byproducts?
Basic Research Question
Methodological Answer:
- ¹H/¹⁹F NMR Spectroscopy :
- ¹⁹F NMR distinguishes CF₃ groups from other fluorinated impurities (δ ≈ -60 to -70 ppm) .
- Splitting patterns in ¹H NMR identify substitution positions (e.g., pyridin-3-yloxy vs. pyridin-2-yloxy) .
- X-ray Crystallography : Resolves ambiguous regiochemistry in crystalline derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects halogenated byproducts (e.g., residual iodine from substitution) .
Case Study :
In 3-amino-4-hydroxy-2-(trifluoromethyl)pyridine, X-ray crystallography resolved positional ambiguity between amino and hydroxyl groups .
How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
Methodological Answer:
The CF₃ group exerts strong electron-withdrawing effects, which:
Q. Experimental Optimization :
- Use electron-rich boronic acids to counteract deactivation at coupling sites .
- Add silver salts (e.g., Ag₂O) to scavenge iodide byproducts and prevent catalyst poisoning .
What strategies can be employed to resolve contradictory spectral data when analyzing derivatives of this compound?
Advanced Research Question
Methodological Answer:
Contradictions often arise from:
- Dynamic Rotamerism : CF₃ groups cause splitting in NMR; variable-temperature NMR (VT-NMR) can freeze conformers for clearer analysis .
- Residual Solvent Peaks : DMSO-d₆ may obscure signals; lyophilization or solvent-switching (e.g., to CDCl₃) is recommended .
- Isomeric Mixtures : Use preparative HPLC to isolate isomers, followed by independent characterization .
Example :
In 2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine, VT-NMR resolved overlapping aromatic signals .
In medicinal chemistry applications, what modifications to this compound have been explored to enhance bioactivity, and what methodologies assess their efficacy?
Advanced Research Question
Methodological Answer:
Common modifications include:
Q. Evaluation Methods :
- In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., EGFR kinase) .
- Molecular Docking : Predict interactions using crystal structures of target proteins .
Case Study :
4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride showed neuropharmacological activity via dopamine receptor binding assays .
What are the challenges in achieving high yields in the synthesis of this compound, and how can reaction conditions be optimized?
Basic Research Question
Methodological Answer:
Key Challenges :
- Byproduct Formation : Competing substitutions (e.g., at pyridine N-oxide positions) .
- Moisture Sensitivity : CF₃-containing intermediates often hydrolyze; use anhydrous conditions .
Q. Optimization Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
